molecular formula C7H5F3 B1303555 4-(Difluoromethyl)-1-fluorobenzene CAS No. 26132-51-4

4-(Difluoromethyl)-1-fluorobenzene

Cat. No. B1303555
CAS RN: 26132-51-4
M. Wt: 146.11 g/mol
InChI Key: MGTAAMDWKNWRSS-UHFFFAOYSA-N
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Description

The compound “4-(Difluoromethyl)benzoic acid” is a difluoromethylated benzoic acid derivative . It has a molecular formula of C8H6F2O2 and a molecular weight of 172.13 g/mol . Another related compound, “4-(Difluoromethoxy)benzaldehyde”, has a molecular weight of 172.13 g/mol .


Synthesis Analysis

Difluoromethylation processes have seen significant advances in recent years. These processes are based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S . The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites in both stoichiometric and catalytic modes .


Chemical Reactions Analysis

Difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .

Scientific Research Applications

Application 1: Molecular Docking and DFT Study

  • Summary of the Application : The 4-difluoromethyl pyrazole, possessing unique chemical and physical properties, holds potential applications in medicinal chemistry, agrochemicals, and materials science . These derivatives show potential to display several biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties .
  • Methods of Application : Molecular docking simulations and DFT were applied to examine the binding interactions of 4-difluoromethyl pyrazole derivatives . Proposed compounds were subjected to molecular docking with the major protease (PDB:3LN1) to assess binding affinities .
  • Results or Outcomes : In designed compounds, 3a and 3f show the highest docking score, leading to high affinity toward 3LN1 . An energy score of -6.9765 Cal/mol of ligand 3g suggests a strong and advantageous binding affinity, with the negative number indicating stability .

Application 2: Late-stage Difluoromethylation

  • Summary of the Application : This review describes the recent advances made in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S .
  • Methods of Application : The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .
  • Results or Outcomes : Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C(sp3)–CF2H bonds, but cases of stereoselective difluoromethylation are still limited .

Application 3: Cyclooxygenase-2 Inhibitor

  • Summary of the Application : The 4-difluoromethyl pyrazole derivatives have potential applications in medicinal chemistry, agrochemicals, and materials science . These derivatives show potential to display several biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties .
  • Methods of Application : Molecular docking simulations and DFT were applied to examine the binding interactions of 4-difluoromethyl pyrazole derivatives . Proposed compounds were subjected to molecular docking with the major protease (PDB:3LN1) to assess binding affinities .
  • Results or Outcomes : In designed compounds, 3a and 3f show the highest docking score, leading to high affinity toward 3LN1 . An energy score of -6.9765 Cal/mol of ligand 3g suggests a strong and advantageous binding affinity, with the negative number indicating stability .

Application 4: Difluoromethylation of Heterocycles

  • Summary of the Application : Difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are the core moieties of various biologically and pharmacologically active ingredients .
  • Methods of Application : The review summarizes the state-of-the-art advances in difluoromethylation of heterocycles via a radical process over the past few years (2018 to early 2022) .
  • Results or Outcomes : The review focuses on the design and catalytic mechanism as well as on the representative outcomes and applications .

Future Directions

Research in difluoromethylation has seen significant advances and has streamlined access to molecules of pharmaceutical relevance . Future research directions should focus on difluoromethylation that makes use of inexpensive reagents, feedstock chemicals, and operationally simple procedures .

properties

IUPAC Name

1-(difluoromethyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTAAMDWKNWRSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377831
Record name 4-(Difluoromethyl)-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethyl)-1-fluorobenzene

CAS RN

26132-51-4
Record name 4-(Difluoromethyl)-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
I Khan, A Ibrar, W Ahmed, A Saeed - European journal of medicinal …, 2015 - Elsevier
The presence of N-heterocycles as an essential structural motif in a variety of biologically active substances has stimulated the development of new strategies and technologies for their …
J Chen, K Natte, A Spannenberg… - Angewandte Chemie …, 2014 - Wiley Online Library
A new approach for the facile synthesis of fused quinazolinone scaffolds through a palladium‐catalyzed carbonylative coupling followed by an intramolecular nucleophilic aromatic …

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